molecular formula C36H45ClN2O8 B595616 (3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone CAS No. 186256-67-7

(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Cat. No.: B595616
CAS No.: 186256-67-7
M. Wt: 669.2 g/mol
InChI Key: LSXOBYNBRKOTIQ-MQHIEMKOSA-N
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Description

Structural Classification of Macrocyclic Depsipeptides

Macrocyclic depsipeptides represent a structurally diverse family of cyclic peptide-related compounds characterized by rings composed of amino acid and hydroxy acid residues joined by both amide and ester bonds. The presence of at least one ester bond within the macrocyclic structure distinguishes depsipeptides from conventional cyclic peptides and contributes to their unique chemical and biological properties. This structural feature creates a fascinating diversity of chemical architectures that differ significantly in both ring structure and side chain composition.

The classification of cyclic depsipeptides has evolved to encompass a comprehensive system based on apparent chemical characteristics, with over 1348 naturally occurring compounds having been catalogued and analyzed. These compounds demonstrate remarkable structural variation, particularly in the nature of unusual and non-amino acid building blocks that contribute to their biological activity. The structural diversity within this class has necessitated the development of broad synthetic strategies to access these biologically active compounds, with solid-phase peptide synthesis strategies proving invaluable in their preparation.

Cryptophycin-52 exemplifies the structural complexity characteristic of macrocyclic depsipeptides, featuring a 16-membered ring system that incorporates both peptide and ester linkages. The compound can be retrosynthetically analyzed as consisting of four distinct building blocks, designated as units A through D, which must be assembled through carefully orchestrated synthetic sequences. Unit A contains the phenyloxirane moiety, unit B incorporates the chloro-methoxyphenyl group, unit C features the dimethyl-substituted portion, and unit D comprises the methylpropyl-containing segment.

The macrocyclization strategy represents a critical aspect of depsipeptide synthesis, with three primary approaches commonly employed: solution-phase macrolactamization of acyclic ester-containing peptides, on-resin macrolactamization of side-chain-anchored peptides, and solution-phase macrolactonization of linear peptides. Each approach presents unique challenges and requires careful synthetic design to avoid undesirable side reactions or unwanted epimerization during esterification and macrocyclization steps. The choice of strategy often depends on the specific structural features of the target compound and the functional groups present within the macrocyclic framework.

Structural Feature Cryptophycin-52 Characteristics Functional Significance
Ring Size 16-membered macrocycle Optimal for tubulin binding
Ester Bonds 1,4-dioxa linkages Contributes to conformational flexibility
Amide Bonds Diazacyclohexadec framework Provides structural stability
Epoxide Group (2R,3R)-3-phenyloxiran-2-yl Essential for biological activity
Aromatic Substitution 3-chloro-4-methoxyphenyl Modulates potency and selectivity

Historical Context of Cryptophycin Discovery and Development

The discovery of cryptophycins traces back to 1990 when researchers at Merck & Co., Inc. isolated a novel depsipeptide from a cyanobacterium of the genus Nostoc that demonstrated potent activity against filamentous fungi and yeasts. The original strain, designated as ATCC 53789, was deposited and patented for its potential pharmaceutical and agricultural applications. This initial discovery marked the beginning of an extensive research program that would ultimately lead to the identification of one of the most potent classes of antitumor agents known to science.

The structural elucidation of the active compound, initially named cryptophycin 1, was subsequently accomplished by Moore and coworkers, who isolated it from Nostoc strain GSV224 during screening for cyanobacterial anticancer activity at the University of Hawaii. This parallel discovery effort revealed that cryptophycin 1 exerted antiproliferative and antimitotic activity by binding to the ends of microtubules, thus blocking the cell cycle at the metaphase of mitosis. The compound was recognized as the most potent suppressor of microtubule dynamics described at that time.

The transition from natural product discovery to synthetic analog development represented a crucial phase in cryptophycin research. Recognition of the exceptional biological activity of natural cryptophycins prompted extensive structure-activity relationship studies aimed at identifying synthetic analogs with improved therapeutic properties. These investigations revealed that the β-epoxide functionality was necessary for maximal activity and that most structural modifications were detrimental to potency. However, systematic exploration of structural variations led to the identification of cryptophycin-52, a synthetic analog containing a geminal dimethyl functionality in unit C that maintained exceptional biological activity.

The development of cryptophycin-52 represented a significant milestone in the evolution of this compound class from natural product curiosity to potential therapeutic agent. The synthetic nature of cryptophycin-52 offered advantages in terms of consistent supply and structural reproducibility compared to isolation from cyanobacterial cultures. Furthermore, the synthetic approach enabled systematic exploration of structure-activity relationships and the potential for optimization of pharmacological properties.

Development Milestone Year Significance Research Institution
Initial Isolation 1990 Discovery of antifungal activity Merck & Co., Inc.
Structural Elucidation Early 1990s Identification of mechanism of action University of Hawaii
Cryptophycin-52 Synthesis Mid-1990s Development of optimized analog Eli Lilly & Co.
Clinical Trial Initiation Late 1990s First human studies Eli Lilly & Co.
Antibody Conjugate Development 2010s-Present Targeted delivery approaches Multiple Institutions

Contemporary research in cryptophycin development has shifted focus toward addressing the limitations identified during early clinical investigations while capitalizing on the exceptional potency of these compounds. The emergence of antibody-drug conjugate technology has provided new opportunities for the clinical application of cryptophycin derivatives, potentially overcoming previous obstacles through targeted delivery mechanisms. Recent studies have demonstrated that cryptophycin-based antibody-drug conjugates exhibit significant antitumor activities in xenograft models, suggesting renewed potential for clinical translation.

The evolution of cryptophycin research from natural product discovery to sophisticated targeted therapy development illustrates the dynamic nature of drug discovery and the importance of continued investigation into promising molecular scaffolds. Current efforts focus on expanding the synthetic methodology for cryptophycin preparation, including the development of chemoenzymatic approaches that leverage the cryptophycin biosynthetic machinery for the production of novel analogs. These advances have enabled the generation of diverse cryptophycin libraries for biological evaluation and have identified new compounds with exceptional potency.

Properties

IUPAC Name

(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27?,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXOBYNBRKOTIQ-MQHIEMKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](O1)C2=CC=CC=C2)C3C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O3)CC(C)C)(C)C)CC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186256-67-7
Record name Cryptophycin 52
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186256677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound (3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone is a complex organic molecule with potential biological activities. Its intricate structure suggests that it may interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of the compound is C34H42Cl2N2O8C_{34}H_{42}Cl_{2}N_{2}O_{8}, with a molecular weight of approximately 677.6 g/mol. The structural features include multiple functional groups that could influence its biological activity.

Key Physical Properties

PropertyValue
Molecular FormulaC₃₄H₄₂Cl₂N₂O₈
Molecular Weight677.6 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) protocol.

Findings from In Vitro Studies

The compound was tested against a panel of approximately 60 cancer cell lines representing various types of cancer. The results indicated that:

  • Mean Growth Inhibition : 104.68%
  • Most Sensitive Cell Lines :
    • RPMI-8226 (Leukemia): 92.48%
    • CCRF-CEM (Leukemia): 92.77%
    • K-562 (Leukemia): 92.90%
    • SF-539 (CNS): 92.74%

These findings suggest that while the compound exhibits some level of anticancer activity, it may not be potent across all tested lines .

The proposed mechanism involves interactions with specific cellular pathways that regulate cell proliferation and apoptosis. The presence of functional groups such as the methoxyphenyl and oxirane moieties may enhance its interaction with biological targets, including enzymes and receptors associated with cancer progression.

Study on Antitumor Activity

A detailed study published in a peer-reviewed journal assessed the compound's effects on various cancer cell lines. The study utilized a concentration of 10 µM and reported varying levels of growth inhibition across different types of cancer cells:

Cell Line TypeGrowth Inhibition (%)
Leukemia92.48 - 92.90
CNS92.74
MelanomaNot specified
ColonNot specified

The results indicated a selective sensitivity among leukemia cell lines, suggesting that further investigation into its mechanism could yield promising therapeutic insights .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Identified via Database Searches

Using databases like PubChem , ChEMBL , and AromaDb , structural analogues can be identified through substructure, Tanimoto similarity, or SMILES-based searches. Below is a comparative analysis of key features:

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Core Structure Substituents/Modifications Functional Groups Molecular Weight (g/mol) logP (Predicted)
Target Compound 16-membered macrocycle 3-chloro-4-methoxyphenyl, epoxide, isobutyl Tetrone, epoxide ~850 (estimated) ~3.5
Tetra-(3-phenyl-propyl-1-oxy)-p-benzochinon (10d) Benzoquinone Phenyl-propyl-oxy groups Quinone, ethers 644.8 4.2
Compound 9 () Nucleotide-like Thio-pyrimidinone, terpene-derived side chain Thioether, pyrimidinone ~950 (estimated) 5.8
PFOS derivatives () Fluorinated alkyl chain Sulfonate groups, perfluorination Sulfonate, C-F bonds 500–600 1.2–2.5
Key Observations:

Macrocyclic vs. Linear Structures: The target compound’s macrocyclic core distinguishes it from linear fluorinated surfactants (e.g., PFOS derivatives) and smaller heterocycles like benzoquinones .

Epoxide Reactivity : The (2R,3R)-3-phenyloxiran group introduces stereospecific reactivity absent in compounds like 10d or PFOS derivatives.

Tetrone Functionality: The tetrone groups (four ketones) may confer chelation properties, contrasting with the quinone redox activity in 10d .

Pharmacokinetic and Toxicity Comparisons

While direct ADMET data for the target compound are unavailable, insights can be inferred from structurally related molecules:

  • Chloro-methoxyphenyl groups : Common in antimicrobials (e.g., chloramphenicol), implying possible antibacterial or antifungal activity .

Database Search Methodologies for Analogues

PubChem :

  • Substructure search : Identifies compounds sharing the macrocyclic dioxa-diaza core.
  • Similarity search (Tanimoto >70%) : Retrieves analogs with overlapping functional groups (e.g., epoxides, tetrones) .

AromaDb: SMILES-based search: Highlights compounds with chloro-methoxyphenyl or isobutyl groups, such as plant-derived terpenoids .

ChEMBL :

  • InChI key search : Links to bioactive molecules with similar stereochemical configurations (e.g., kinase inhibitors) .

Preparation Methods

Synthesis of the 3-Chloro-4-Methoxyphenyl Building Block

The 3-chloro-4-methoxyphenyl moiety is a critical substructure, synthesized via sequential methylation and functionalization. Starting with 3-chloro-4-hydroxybenzoic acid, double methylation using methyl iodide and potassium carbonate in acetone yields methyl 3-chloro-4-methoxybenzoate (96% yield) . Reduction with lithium aluminum hydride (LiAlH₄) in dry ether provides 3-chloro-4-methoxybenzyl alcohol (98% yield) , which is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) . This aldehyde serves as a key electrophile for subsequent alkylation or Wittig reactions.

Table 1: Key Intermediates for Chloro-Methoxyphenyl Synthesis

IntermediateReagentsYield (%)Reference
Methyl 3-chloro-4-methoxybenzoateK₂CO₃, MeI, acetone96
3-Chloro-4-methoxybenzyl alcoholLiAlH₄, ether98
3-Chloro-4-methoxybenzaldehydePCC, CH₂Cl₂87

Macrocyclic Core Assembly via Convergent Segment Coupling

The macrocyclic core integrates a 16-membered ring with embedded dioxa and diaza motifs. A convergent strategy, inspired by arenastatin A synthesis , involves coupling four preformed segments:

  • Segment A : L-Leucic acid derivative (esterified with β-alanine).

  • Segment B : 3-Chloro-4-methoxybenzyl aldehyde (from Table 1).

  • Segment C : N-Fmoc-protected β-alanine.

  • Segment D : Epoxide-containing side chain precursor.

Cross-metathesis between segments A and C using Grubbs catalyst facilitates alkene formation, while Fmoc deprotection with piperidine induces simultaneous macrocyclization (72% yield) . This step capitalizes on the Thorpe–Ingold effect to favor cyclization over oligomerization.

Stereoselective Epoxidation via Corey–Chaykovsky Reaction

The (2R,3R)-3-phenyloxiran moiety is installed using the Corey–Chaykovsky reaction, which ensures >99:1 diastereomeric ratio (d.r.) . Chiral sulfur ylides, generated from sulfonium salts, react with aldehydes derived from Dess–Martin oxidation of primary alcohols. For example, treatment of aldehyde 6 (from segment D) with ylide 4 affords the epoxide with complete stereocontrol .

Table 2: Epoxidation Methods Comparison

MethodCatalystd.r.Yield (%)Reference
Corey–ChaykovskyChiral sulfur ylide>99:185
OrganocatalyticPolyfluoroalkyl ketone92:878

The organocatalytic approach , employing polyfluoroalkyl ketones and H₂O₂, offers a greener alternative but inferior stereoselectivity compared to the Corey–Chaykovsky method.

Final Assembly via Late-Stage Diversification

The epoxide-containing side chain is introduced through SN2 displacement of a tosylate intermediate. For instance, treatment of macrolactam 20 with thiolate nucleophiles yields sulfide analogs . Final deprotection of the p-methoxybenzyl (PMB) ether with trifluoroacetic acid (TFA) and oxidation with Dess–Martin periodane furnishes the aldehyde precursor for epoxide installation .

Optimization of Protecting Groups and Reaction Conditions

Critical to the synthesis is the use of orthogonal protecting groups:

  • Fmoc : Removed with piperidine to trigger macrocyclization .

  • PMB : Cleaved with TFA to reveal hydroxyl groups for oxidation .

  • TBDPS : Stable under acidic conditions, removed selectively with tetra-n-butylammonium fluoride (TBAF) .

Table 3: Protecting Group Strategy

Protecting GroupDeprotection ReagentCompatibilityReference
FmocPiperidineMacrocyclization
PMBTFAAcid-labile
TBDPSTBAFFluoride-sensitive

Challenges in Stereochemical Control

The compound’s bioactivity hinges on precise stereochemistry at C3, C10, and the epoxide centers. Key steps include:

  • Asymmetric alkylation : Chiral auxiliaries ensure correct configuration at C3 and C10.

  • Epoxide stereoselectivity : Corey–Chaykovsky reaction avoids HPLC purification of diastereomers .

  • Macrocycle conformation : Ring-closing metathesis enforces the 13E alkene geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
Reactant of Route 2
(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.